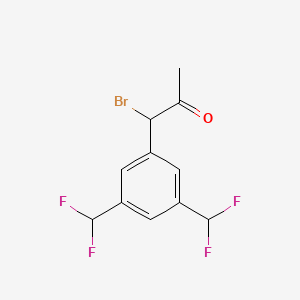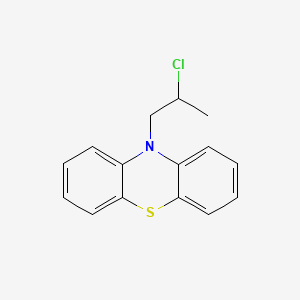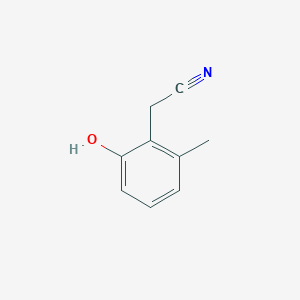
1-(3-Amino-2-iodophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H10INO and a molecular weight of 275.09 g/mol . This compound is characterized by the presence of an amino group and an iodine atom attached to a phenyl ring, along with a propan-2-one moiety. It is a valuable intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 1-(3-Amino-2-iodophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the iodination of 3-aminoacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions typically include the use of iodine and a suitable oxidizing agent for the iodination step, followed by the use of an acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst for the acylation step . Industrial production methods may involve similar steps but are optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1-(3-Amino-2-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride results in alcohols.
Scientific Research Applications
1-(3-Amino-2-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-iodophenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
1-(3-Amino-2-iodophenyl)propan-2-one can be compared with similar compounds such as phenylacetone and 3-aminoacetophenoneThis difference in functional groups imparts unique reactivity and applications to this compound . Other similar compounds include 3-aminoacetophenone, which has an amino group but lacks the iodine atom, resulting in different chemical properties and reactivity.
Properties
Molecular Formula |
C9H10INO |
|---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
1-(3-amino-2-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H10INO/c1-6(12)5-7-3-2-4-8(11)9(7)10/h2-4H,5,11H2,1H3 |
InChI Key |
CTKSQCYSSHBUEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


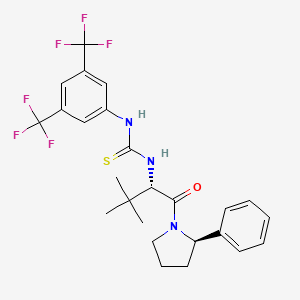

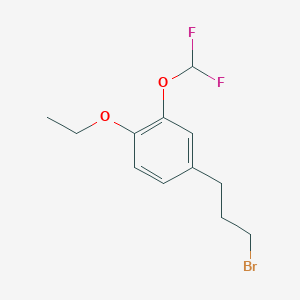
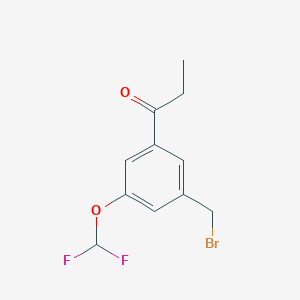
![10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine](/img/structure/B14069396.png)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol](/img/structure/B14069404.png)

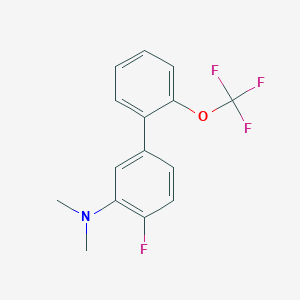
![2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B14069430.png)
